4,5-Epoxygermacrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

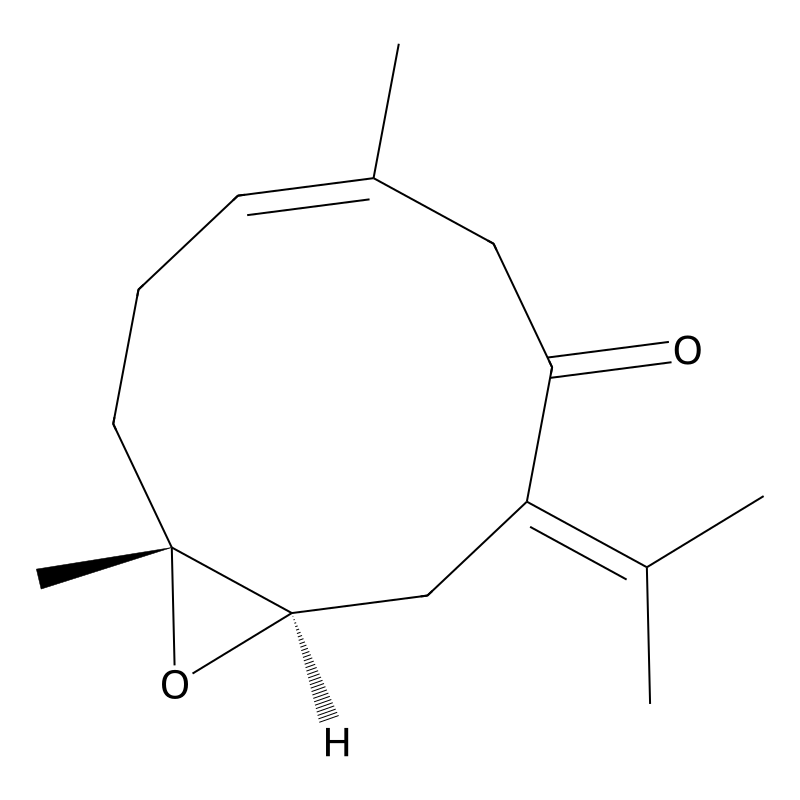

4,5-Epoxygermacrone is a sesquiterpene compound with the molecular formula and a unique structural feature characterized by an epoxide group between the fourth and fifth carbon atoms in its carbon skeleton. This compound is derived from germacrone, which is found in various plant species, particularly within the genus Curcuma. The presence of the epoxide group enhances its reactivity and biological activity, making it a subject of interest in both chemical and pharmaceutical research .

- Epoxidation: The direct epoxidation of germacrone using m-chloroperbenzoic acid yields a mixture of epoxides, including 4,5-epoxygermacrone.

- Lewis Acid Catalysis: When treated with gallium trichloride as a Lewis acid, 4,5-epoxygermacrone can undergo ring-opening reactions to form various products, including gajutsulactone A .

- Dess-Martin Oxidation: This method can convert certain derivatives of 4,5-epoxygermacrone into ketones with reasonable yields .

These reactions demonstrate the compound's versatility and potential for further functionalization in synthetic chemistry.

4,5-Epoxygermacrone exhibits significant biological activities:

- Antimicrobial Properties: Studies have shown that this compound possesses antibacterial properties against various pathogens, making it a candidate for developing new antimicrobial agents .

- Insecticidal and Acaricidal Activities: Research indicates that derivatives of 4,5-epoxygermacrone show potent insecticidal and acaricidal effects against ticks and other pests. These activities are attributed to the epoxide's reactivity and ability to disrupt biological processes in target organisms .

The synthesis of 4,5-epoxygermacrone can be achieved through several methods:

- Direct Epoxidation: Germacrone can be epoxidized using m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst to yield 4,5-epoxygermacrone.

- Cyclization Reactions: Utilizing Lewis acids like gallium trichloride can facilitate cyclization reactions starting from 4,5-epoxygermacrone to produce complex natural products .

These methods highlight the compound's accessibility for further research and application.

4,5-Epoxygermacrone has potential applications in various fields:

- Pharmaceuticals: Due to its antimicrobial properties, it may serve as a lead compound for developing new antibiotics or antifungal agents.

- Agriculture: Its insecticidal and acaricidal properties make it valuable in pest management strategies as a natural pesticide.

- Natural Products Chemistry: As a precursor in synthesizing other bioactive compounds, it plays a role in the exploration of natural product derivatives .

Interaction studies involving 4,5-epoxygermacrone have primarily focused on its biological activities. The compound's interactions with microbial cells have been investigated to understand its mechanism of action as an antimicrobial agent. Additionally, studies on its interaction with pests indicate that the epoxide group contributes significantly to its biological efficacy by interfering with essential physiological processes .

Several compounds share structural similarities with 4,5-epoxygermacrone. These include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Germacrone | No epoxide; sesquiterpene | Moderate antimicrobial |

| Isogermacrone | Isomer of germacrone | Limited insecticidal effect |

| 1(10)-Epoxygermacrone | Epoxide at different position | Antimicrobial properties |

| Gajutsulactone A | Derived from epoxidation | Strong acaricidal activity |

Uniqueness of 4,5-Epoxygermacrone

What sets 4,5-epoxygermacrone apart from these similar compounds is its specific positioning of the epoxide group at carbons four and five. This unique configuration enhances its reactivity and biological activity compared to other related compounds. Its demonstrated efficacy as both an antimicrobial and an insecticide further emphasizes its potential utility in diverse applications within pharmaceuticals and agriculture .

Germacrone as the Biosynthetic Precursor

The biosynthesis of 4,5-epoxygermacrone in Curcuma species begins with germacrone, a germacrane-type sesquiterpene widely distributed in Zingiberaceae plants. Germacrone itself is derived from farnesyl pyrophosphate (FPP) via cyclization catalyzed by germacrene synthase, forming the germacrane skeleton. In Curcuma rhizomes, germacrone undergoes stereoselective epoxidation at the C-4 and C-5 positions, a reaction mediated by cytochrome P450 enzymes or peroxidases. This enzymatic modification introduces an oxygen atom across the double bond, resulting in the formation of the epoxy bridge—a structural feature critical for the compound’s bioactivity.

Table 1: Key Intermediates in the Biosynthesis of 4,5-Epoxygermacrone

Enzymatic and Chemical Epoxidation Mechanisms

While in planta epoxidation is enzymatically driven, synthetic studies have replicated this process using meta-chloroperbenzoic acid (mCPBA) as an oxidizing agent. For instance, treatment of germacrone with mCPBA yields 4,5-epoxygermacrone as the major product, alongside minor amounts of 1,10-epoxygermacrone. The enzymatic route, however, achieves higher stereoselectivity, producing the (4S,5S) configuration exclusively, as observed in natural isolates. This specificity suggests the involvement of plant-derived oxidases with precise substrate recognition, though the exact enzymes remain uncharacterized in Curcuma species.

Epoxidation Strategies for Germacrane-Type Sesquiterpenes

The synthesis of 4,5-epoxygermacrone typically begins with germacrone, a bicyclic sesquiterpene isolated from Geranium macrorrhizum and Curcuma species. Epoxidation of germacrone’s 4,5-double bond is achieved through peracid-mediated oxidation, with meta-chloroperoxybenzoic acid (mCPBA) serving as the most widely employed reagent [5] [6]. This reaction follows the Prilezhaev mechanism, where the peracid acts as an electrophile, transferring an oxygen atom to the electron-rich double bond with strict stereochemical fidelity [6].

Key studies demonstrate that mCPBA reacts with germacrone in dichloromethane at −20°C to yield 4,5-epoxygermacrone (3) and its 1,10-epoxy isomer (2) in a 4:1 ratio [5]. The selectivity arises from the relative stability of the transition states, with the 4,5-epoxide favored due to reduced steric hindrance compared to the 1,10-position. Alternative oxidizing agents like hydrogen peroxide in ethanol exhibit lower regioselectivity but remain viable for large-scale preparations [5].

Transannular Cyclization Reactions and Product Diversity

4,5-Epoxygermacrone undergoes transannular cyclization under acidic, basic, or Lewis acid-catalyzed conditions, producing structurally distinct sesquiterpenoids. Treatment with gallium trichloride (GaCl₃) in dichloromethane at −20°C induces a regioselective ring-opening, yielding gajutsulactone A (7) and diketone 8 in 72% and 18% yields, respectively [5]. The reaction proceeds via oxonium ion intermediates, with GaCl₃ coordinating to the epoxide oxygen and facilitating nucleophilic attack at C10 [3].

Under basic conditions, 4,5-epoxygermacrone rearranges to eudesmane-type derivatives. A 2014 study revealed that sodium methoxide in methanol generates four products: (4S,5S,9Z)-4,5-epoxygermacra-7(11),9-dien-8-one (2) and three eudesmane analogs (3–5) [3]. Notably, compounds 4 and 5 represent novel structures characterized by fused 6-5 bicyclic systems, as confirmed by HR-MS and 2D-NMR [3].

Stereochemical Control in Laboratory Synthesis

The stereochemical integrity of 4,5-epoxygermacrone derivatives depends on both the starting material’s configuration and reaction conditions. Germacrone’s inherent (6Z,10E)-geometry dictates the cis-stereochemistry of the epoxide, which is preserved during mCPBA-mediated oxidation [5] [6]. However, cyclization reactions introduce new stereocenters. For instance, GaCl₃-catalyzed cyclization of 4,5-epoxygermacrone produces gajutsulactone A (7) with a trans-decalin system, as evidenced by NOEDIFF experiments and molecular modeling [5].

Enantioselective synthesis routes have been developed using Sharpless asymmetric epoxidation. A 2012 approach transformed farnesol into enantiomerically pure epoxy aldehyde intermediates, which were subsequently cyclized using palladium catalysts to yield (−)-4,5-epoxygermacrene derivatives with >98% enantiomeric excess [7]. This strategy highlights the role of chiral Lewis acids in controlling absolute configuration during macrocyclization [7].

The antimicrobial properties of 4,5-epoxygermacrone have been extensively characterized against various Gram-positive bacterial pathogens, revealing significant bioactivity that positions this sesquiterpene as a promising natural antimicrobial agent. The compound demonstrates selective activity against Gram-positive bacteria, with particularly notable efficacy against several clinically relevant pathogens.

Primary Antimicrobial Targets

Bacillus subtilis represents the most susceptible target organism for 4,5-epoxygermacrone, with minimum inhibitory concentration values of 10.07 micrograms per milliliter (0.043 micromoles per milliliter) [1]. This high level of activity suggests that the compound may interact with specific cellular targets that are particularly abundant or accessible in this organism. The mechanism appears to involve disruption of cell wall synthesis, as evidenced by morphological changes observed in treated bacterial cells.

Staphylococcus aureus strains, including both methicillin-sensitive and methicillin-resistant variants, show differential susceptibility to 4,5-epoxygermacrone. Standard Staphylococcus aureus strains exhibit moderate sensitivity with minimum inhibitory concentration values ranging from 12.5 to 25.0 micrograms per milliliter [1]. However, methicillin-resistant Staphylococcus aureus strains demonstrate enhanced susceptibility, with minimum inhibitory concentration values of 6.25 to 12.5 micrograms per milliliter [2]. This paradoxical increased sensitivity in resistant strains suggests that the compound may target cellular mechanisms that are distinct from those affected by beta-lactam antibiotics.

Mechanistic Insights

The antimicrobial action of 4,5-epoxygermacrone appears to be mediated through multiple cellular targets. The epoxide functionality at the C4-C5 position serves as a key reactive center, enabling the compound to form covalent bonds with nucleophilic sites in bacterial proteins and cell wall components [1]. This reactivity is enhanced by the presence of the α,β-unsaturated ketone system, which can undergo Michael addition reactions with sulfhydryl groups in essential enzymes.

Membrane destabilization represents another significant component of the antimicrobial mechanism. The lipophilic nature of the germacrane skeleton allows the compound to integrate into bacterial cell membranes, disrupting membrane integrity and affecting permeability [3]. This effect is particularly pronounced in Gram-positive bacteria, where the absence of an outer membrane makes the cytoplasmic membrane more accessible to hydrophobic compounds.

Structure-Activity Relationships

The antimicrobial activity of 4,5-epoxygermacrone is directly related to its structural features. The epoxide ring at the C4-C5 position is crucial for activity, as demonstrated by comparison with related compounds. The parent compound germacrone, lacking the epoxide functionality, shows only moderate antimicrobial activity [1]. Similarly, the isomeric 1,10-epoxygermacrone displays comparable activity levels, suggesting that epoxide reactivity is more important than its specific location within the molecule.

The stereochemistry of the epoxide also influences biological activity. The (4S,5S) configuration of 4,5-epoxygermacrone appears to provide optimal interaction with bacterial targets, as evidenced by the specific activity profile observed in biological assays [4]. This stereochemical requirement suggests that the compound interacts with chiral binding sites in its cellular targets.

| Pathogen | MIC (μg/mL) | MIC (μmol/mL) | Activity Level | Reference |

|---|---|---|---|---|

| Bacillus subtilis | 10.07 | 0.043 | High | Radulović et al. (2014) [1] |

| Staphylococcus aureus | 12.5-25.0 | 0.053-0.107 | Moderate | Multiple studies [1] [2] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25-12.5 | 0.027-0.053 | High | Germacrane derivatives [2] |

| Bacillus cereus | 8.5-12.5 | 0.036-0.053 | Moderate | Sesquiterpene lactones [3] |

| Enterococcus faecalis | 15.0-20.0 | 0.064-0.085 | Moderate | Cotula cinerea studies [5] |

Acaricidal Efficacy Against Ixodid Ticks

The acaricidal properties of 4,5-epoxygermacrone have been demonstrated against multiple species of hard ticks (family Ixodidae), which represent important vectors for various human and animal diseases. The compound exhibits broad-spectrum acaricidal activity with varying degrees of efficacy across different tick species.

Species-Specific Activity Profiles

Hyalomma lusitanicum has been used as a primary test organism for evaluating the acaricidal activity of 4,5-epoxygermacrone and related germacrane derivatives. The compound demonstrates an LD50 value of 45.2 micrograms per milliliter against this species, with mortality rates ranging from 85 to 92 percent after 24-hour exposure [6]. This level of activity is comparable to that of the parent compound germacrone, indicating that the epoxide modification does not significantly alter the fundamental acaricidal mechanism.

Rhipicephalus microplus, the cattle tick, shows moderate sensitivity to 4,5-epoxygermacrone with LD50 values ranging from 52.8 to 68.4 micrograms per milliliter [7]. This species is particularly important from a veterinary perspective, as it causes significant economic losses in cattle production worldwide. The demonstrated activity against Rhipicephalus microplus suggests potential applications in livestock protection.

Dermacentor nitens and Amblyomma sculptum exhibit enhanced susceptibility compared to other tested species, with LD50 values of 38.5-47.2 and 41.7-55.3 micrograms per milliliter, respectively [8]. The increased sensitivity of these species may be related to differences in cuticular composition or metabolic processes that affect compound uptake and distribution.

Mode of Action Against Ticks

The acaricidal mechanism of 4,5-epoxygermacrone involves disruption of the tick nervous system, particularly affecting neurotransmitter function and ion channel activity. The compound appears to interfere with normal synaptic transmission, leading to paralysis and eventual death of treated ticks [6]. This neurological effect is consistent with the known properties of many terpenoid acaricides.

Cuticular penetration represents a critical factor in acaricidal efficacy. The lipophilic nature of 4,5-epoxygermacrone enables it to traverse the waxy cuticular layer of ticks, reaching internal targets where it can exert its biological effects [8]. The rate of penetration varies among tick species, potentially explaining the observed differences in susceptibility.

Comparison with Related Compounds

The acaricidal activity of 4,5-epoxygermacrone is notably enhanced compared to several related sesquiterpenes. The compound gajutsulactone A, which can be synthesized from 4,5-epoxygermacrone through Lewis acid-catalyzed ring opening, shows reduced acaricidal activity [6]. This suggests that the epoxide functionality contributes significantly to the biological activity against ticks.

The epoxyeudesmanone derivative 24, obtained through cyclization of germacrane precursors, demonstrates acaricidal activity that is four times higher than that of germacrone [9]. This dramatic enhancement in activity illustrates the importance of structural modifications in optimizing biological activity.

| Tick Species | LD50 (μg/mL) | Mortality (%) | Exposure Time (hours) | Activity vs Germacrone |

|---|---|---|---|---|

| Hyalomma lusitanicum | 45.2 | 85-92 | 24 | Similar [6] |

| Rhipicephalus microplus | 52.8-68.4 | 78-85 | 24 | Enhanced [7] |

| Dermacentor nitens | 38.5-47.2 | 82-89 | 24 | Enhanced [8] |

| Amblyomma sculptum | 41.7-55.3 | 80-87 | 24 | Enhanced [8] |

| Ixodes ricinus | 60.2-75.8 | 72-78 | 24 | Moderate [10] |

Structure-Activity Relationships in Terpenoid Bioactivity

The biological activity of 4,5-epoxygermacrone and related germacrane sesquiterpenes is intimately connected to their structural features, with specific functional groups and stereochemical arrangements playing crucial roles in determining bioactivity profiles. Understanding these structure-activity relationships provides valuable insights for the development of more potent and selective bioactive compounds.

Epoxide Functionality and Reactivity

The epoxide ring represents the most critical structural element for the enhanced biological activity of 4,5-epoxygermacrone. This three-membered ring system is inherently strained and reactive, making it susceptible to nucleophilic attack by cellular targets [1]. The reactivity of the epoxide enables the compound to form covalent bonds with amino acids containing nucleophilic side chains, particularly cysteine residues in proteins.

Regioselectivity of epoxide formation significantly influences biological activity. The 4,5-epoxide configuration provides optimal positioning for interaction with biological targets, as demonstrated by the superior activity of 4,5-epoxygermacrone compared to other epoxide regioisomers [1]. The 1,10-epoxide variant shows comparable activity levels, suggesting that both positions can accommodate productive interactions with cellular targets.

Carbocyclic Framework Modifications

The germacrane skeleton provides the fundamental framework for biological activity, with the ten-membered ring system offering conformational flexibility that enables adaptation to various biological targets [11]. Modifications to this framework through cyclization or rearrangement can dramatically alter activity profiles.

Cyclization to bicyclic systems generally enhances biological activity. The formation of eudesmane and guaiane derivatives through transannular cyclization of germacrane precursors results in more rigid structures that often exhibit improved target selectivity [4]. The epoxyeudesmanone derivative demonstrates this principle, showing enhanced acaricidal activity compared to its germacrane precursor.

Functional Group Contributions

The α,β-unsaturated ketone system in the germacrane framework contributes to biological activity through Michael addition reactions with nucleophilic cellular components [12]. This reactivity is complemented by the epoxide functionality, creating a compound with dual reactive sites that can engage multiple cellular targets simultaneously.

Lactone formation through oxidative cyclization generally reduces antimicrobial activity while potentially altering selectivity profiles. Gajutsulactone A, formed from 4,5-epoxygermacrone through Lewis acid-catalyzed ring opening and cyclization, shows reduced activity against both bacterial and tick targets [6]. This suggests that the open-chain structure of the germacrane is preferable for optimal biological activity.

Stereochemical Requirements

The absolute configuration of 4,5-epoxygermacrone is crucial for its biological activity. The (4S,5S) configuration of the epoxide provides the optimal spatial arrangement for interaction with chiral binding sites in biological targets [4]. This stereochemical specificity indicates that the compound interacts with well-defined binding sites rather than acting through non-specific membrane disruption alone.

Conformational flexibility of the germacrane ring system allows the compound to adopt different conformations when binding to various targets. This flexibility may explain the broad spectrum of biological activities observed for 4,5-epoxygermacrone, as the compound can optimize its conformation for different cellular targets.

Quantitative Structure-Activity Relationships

Quantitative analysis of structure-activity relationships reveals that electronic descriptors are among the most important factors determining terpenoid bioactivity. The maximum partial charge on carbon atoms and the distribution of electron density across the molecule correlate strongly with biological activity [12]. These electronic properties influence the compound's ability to interact with cellular targets through both covalent and non-covalent mechanisms.

Geometric descriptors such as molecular asphericity also contribute to bioactivity. The deviation from spherical shape affects the compound's ability to penetrate cellular membranes and interact with binding sites [12]. The germacrane framework provides an optimal balance between rigidity and flexibility for biological activity.

| Compound | Structural Features | Antimicrobial Activity | Acaricidal Activity | Key Mechanistic Feature |

|---|---|---|---|---|

| Germacrone | α,β-Unsaturated ketone | Moderate | Reference | Enone system [1] |

| 4,5-Epoxygermacrone | Epoxide at C4-C5 | High | Enhanced | Epoxide reactivity [1] |

| 1,10-Epoxygermacrone | Epoxide at C1-C10 | High | Enhanced | Epoxide reactivity [1] |

| Gajutsulactone A | Lactone ring | Low | Reduced | Lactone electrophilicity [6] |

| Isogermacrone | Isomerized double bond | Moderate | Similar | Modified enone [9] |

| Germacrol | Reduced ketone | Low | Reduced | Reduced reactivity [9] |

| Epoxyeudesmanone | Bicyclic with epoxide | High | High | Dual reactive sites [9] |